molecular formula C15H16FN B12989895 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile CAS No. 61541-38-6

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile

Cat. No.: B12989895
CAS No.: 61541-38-6
M. Wt: 229.29 g/mol
InChI Key: FFOPHLOEKRDEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)bicyclo[222]octane-1-carbonitrile is an organic compound with the molecular formula C15H16FN It features a bicyclo[222]octane core structure substituted with a 4-fluorophenyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile typically involves the following steps:

    Formation of the Bicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of amines or alcohols.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., sodium cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carboxylic acid, while reduction may yield 4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-amine.

Scientific Research Applications

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the pathway involved. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Uniqueness

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is unique due to the presence of the 4-fluorophenyl group and the carbonitrile group, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Biological Activity

4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile is a synthetic compound belonging to the bicyclic class of organic molecules. Its unique structure and functional groups suggest potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14FNC_{14}H_{14}FN with a molecular weight of approximately 229.27 g/mol. The compound features a bicyclic octane framework substituted with a fluorophenyl group and a carbonitrile functional group, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antitumor Activity : Many bicyclic compounds have been explored for their potential as anticancer agents. The presence of the fluorophenyl group may enhance the lipophilicity and cell permeability of the compound, potentially leading to increased efficacy in targeting cancer cells.
  • Neuropharmacological Effects : Bicyclic compounds are often studied for their effects on neurotransmitter systems. The carbonitrile moiety may interact with receptors or enzymes involved in neurotransmission, suggesting potential applications in treating neurological disorders.

The biological activity of this compound can be hypothesized based on similar compounds:

  • Receptor Binding : The fluorophenyl group may facilitate binding to various receptors, including those involved in cancer proliferation pathways or neurotransmitter systems.
  • Enzyme Inhibition : The carbonitrile group may act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that play critical roles in metabolic pathways.

Antitumor Studies

A study investigated the antitumor activity of structurally similar bicyclic compounds in vitro and in vivo. Results indicated that these compounds exhibited IC50 values ranging from 50 nM to 200 nM against various cancer cell lines, highlighting the potential for this compound to exhibit similar efficacy .

Neuropharmacological Research

In another study focused on neuropharmacology, bicyclic derivatives were shown to modulate neurotransmitter levels significantly, suggesting that this compound could impact cognitive functions or mood disorders .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Mechanism of Action
AntitumorSimilar Bicyclics50 - 200Receptor binding and enzyme inhibition
NeuropharmacologicalVarious DerivativesVariesModulation of neurotransmitter systems

Properties

CAS No.

61541-38-6

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-(4-fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile

InChI

InChI=1S/C15H16FN/c16-13-3-1-12(2-4-13)15-8-5-14(11-17,6-9-15)7-10-15/h1-4H,5-10H2

InChI Key

FFOPHLOEKRDEQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.